molecular formula C21H13N3O2S B2432758 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione CAS No. 712322-99-1

5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione

Cat. No.: B2432758
CAS No.: 712322-99-1
M. Wt: 371.41
InChI Key: CDXLVABBZDWUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is a complex organic compound that features a unique combination of benzothiazole, pyridine, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of Isoindole Moiety: The isoindole ring can be formed by the reaction of phthalic anhydride with an amine, followed by cyclization.

    Coupling Reactions: The benzothiazole and isoindole intermediates are then coupled using a suitable linker, such as a pyridine derivative, under basic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzothiazol-2-yl)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.

    5-(1,3-Benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.

Uniqueness

5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is unique due to its specific combination of benzothiazole, pyridine, and isoindole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXLVABBZDWUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.